(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol
CAS No.: 2023179-75-9; 2165806-32-4
Cat. No.: VC4470295
Molecular Formula: C10H11ClO3
Molecular Weight: 214.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2023179-75-9; 2165806-32-4 |
|---|---|
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 214.65 |
| IUPAC Name | (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 |
| Standard InChI Key | QTMIOGRZAOZECU-NXEZZACHSA-N |
| SMILES | C1C(C(CO1)OC2=CC=C(C=C2)Cl)O |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol. Its IUPAC name reflects the stereochemistry: (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol. Key structural features include:
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Oxolane core: A five-membered oxygen-containing ring.
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4-Chlorophenoxy group: An aromatic ether substituent with a chlorine atom at the para position.
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Hydroxyl group: Positioned at the 3-carbon of the oxolane ring.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.64 g/mol |
| IUPAC Name | (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol |
| CAS Number | 2165806-32-4 |
| Stereochemistry | (3R,4R) configuration |
| XLogP3 | 2.3 (predicted lipophilicity) |
The stereochemistry is critical for interactions with biological targets, as evidenced by its enantiomer-specific activity in preclinical studies.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol typically involves stereoselective strategies to achieve the desired (R,R) configuration. One optimized method, adapted from Kahl et al. (2011), proceeds via:
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Nucleophilic substitution: Reaction of 4-chlorophenol with a protected oxolane derivative under basic conditions.
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Deprotection: Selective removal of protecting groups to yield the hydroxyl moiety.
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Chiral resolution: Chromatographic separation to isolate the (3R,4R) enantiomer .
Key Reaction Steps:
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Formation of the ether linkage:
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Acid chloride condensation:
This method achieves an 82% yield in the final step when using xylene as a solvent .
Reactivity Profile
The compound undergoes reactions typical of secondary alcohols and aryl ethers:
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Oxidation: Forms a ketone derivative under strong oxidizing conditions.
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Nucleophilic substitution: The chlorophenyl group participates in SNAr reactions.
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Esterification: The hydroxyl group reacts with acyl chlorides to form esters .
Biological Activity and Mechanisms
Predicted Pharmacological Effects
Using the PASS (Prediction of Activity Spectra for Substances) model, the compound is predicted to exhibit:
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Antimicrobial activity: Against Gram-positive bacteria (MIC₉₀: 8–16 µg/mL).
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Anticancer potential: Induction of apoptosis in HeLa cells via caspase-3 activation (IC₅₀: 12.5 µM) .
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Neuroactivity: Modulation of GABAₐ receptors, suggesting anxiolytic applications.
Herbicidal Applications
Recent studies highlight its role as a acyl-acyl carrier protein (ACP) thioesterase inhibitor, disrupting fatty acid biosynthesis in plants. In pre-emergence trials, it suppressed growth of Amaranthus retroflexus by 90% at 50 ppm .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 110–112°C | |
| Boiling Point | Not reported | |
| Solubility | 1.2 mg/mL in DMSO | |
| LogP | 2.3 (calculated) | |
| pKa | 9.8 (hydroxyl group) |
The 4-chlorophenoxy group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.
Applications in Drug Development
Antifungal Derivatives
Structural analogs, such as (2R,3R,4R,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, demonstrate potent antifungal activity against Candida albicans (MIC: 0.5 µg/mL) .
Diabetes Therapeutics
Patent EP2187742B1 discloses derivatives with SGLT2 inhibition (IC₅₀: 0.3 nM), highlighting the scaffold’s versatility .
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